molecular formula C22H23ClN4O2 B2359583 3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 2034469-76-4

3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No. B2359583
CAS RN: 2034469-76-4
M. Wt: 410.9
InChI Key: FXPGXERUDHRLDO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23ClN4O2 and its molecular weight is 410.9. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Conformational Analysis

Studies on related compounds have detailed their molecular interactions and conformational analysis, particularly focusing on their role as antagonists for specific receptors. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with the CB1 cannabinoid receptor highlighted its molecular interactions. Conformational analysis using the AM1 molecular orbital method identified distinct conformations, contributing to the understanding of receptor binding and activity (Shim et al., 2002).

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists has been significant. These studies have led to insights into the structural requirements for potent and selective activity at cannabinoid receptors. Important factors include specific substituents and functional groups that enhance receptor binding and selectivity (Lan et al., 1999).

Synthesis and Application in Drug Discovery

Research has also focused on the synthesis and potential applications of related compounds in drug discovery, including their use as ligands for various receptors. For example, the synthesis and evaluation of 4-heterocyclylpiperidines as selective high-affinity ligands for human dopamine receptors underscore the importance of structural variations for achieving desired selectivity and affinity (Rowley et al., 1997).

Metabolism and Pharmacokinetics

Investigations into the metabolism and pharmacokinetics of diarylpyrazoles, a group to which the compound is related, have provided insights into how these compounds are processed in biological systems. Understanding their metabolic pathways is crucial for developing therapeutic agents with optimal efficacy and safety profiles (Zhang et al., 2005).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of pyridine derivatives have been explored, indicating potential applications in treating infections and viral diseases. Such studies highlight the broader therapeutic potential of these compounds beyond receptor antagonism (Patel et al., 2011).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-20(21(26-29-15)18-6-2-3-7-19(18)23)22(28)25-13-16-8-11-27(12-9-16)17-5-4-10-24-14-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPGXERUDHRLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.